

In-Depth Technical Guide to the Physical Characteristics of 4-Formylisoquinoline

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Compound of Interest

Compound Name: Isoquinoline-4-carbaldehyde

Cat. No.: B1337463

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Introduction

4-Formylisoquinoline, also known as **isoquinoline-4-carbaldehyde**, is an aromatic heterocyclic aldehyde with the chemical formula $C_{10}H_7NO$.^[1] Its structure, featuring an isoquinoline core with an aldehyde group at the 4-position, makes it a valuable intermediate in synthetic organic chemistry and a compound of interest in medicinal chemistry. The reactivity of the aldehyde group allows for a variety of chemical transformations, making it a key building block for the synthesis of more complex molecules, including potential therapeutic agents. This guide provides a comprehensive overview of the known physical and spectral characteristics of 4-formylisoquinoline, along with relevant experimental protocols.

Core Physical Properties

The physical state of 4-formylisoquinoline is a solid, appearing as a white to yellow substance.^[2] Limited quantitative data regarding its physical properties is available in the public domain. The following table summarizes the available information.

| Property | Value | Source |
|-------------------|---|---------------------|
| Molecular Formula | $C_{10}H_7NO$ | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| CAS Number | 22960-16-3 | [1] |
| Melting Point | 101-106 °C | [2] |
| Boiling Point | 331.7 ± 15.0 °C (Predicted) | [2] |
| Appearance | White to yellow solid | [2] |
| Solubility | <p>No quantitative data available. General solubility principles suggest it is likely soluble in common organic solvents.</p> | |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-formylisoquinoline. Below are the available spectral data.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. The reported chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for 4-formylisoquinoline in deuterated chloroform ($CDCl_3$) are as follows:

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
|-----------------------------|--------------|-----------------------|----------------------------|
| 10.41 | s | - | 1H, Aldehyde proton (-CHO) |
| 9.45 | s | - | 1H, Aromatic proton |
| 9.22 | d | 8.4 Hz | 1H, Aromatic proton |
| 8.96 | s | - | 1H, Aromatic proton |
| 8.10 | d | 8.4 Hz | 1H, Aromatic proton |
| 7.96-7.92 | m | - | 1H, Aromatic proton |
| 7.76 | t | 8.4 Hz | 1H, Aromatic proton |

Source:[2]

^{13}C NMR Spectroscopy

Specific experimental ^{13}C NMR data for 4-formylisoquinoline is not readily available in the searched literature. However, based on the general chemical shift ranges for aromatic aldehydes and isoquinoline derivatives, the following are predicted regions for the carbon signals:

- Aldehyde Carbonyl (C=O): ~190-200 ppm
- Aromatic Carbons: ~120-150 ppm

Infrared (IR) Spectroscopy

Detailed experimental IR spectra for 4-formylisoquinoline are not available. However, characteristic absorption bands for the functional groups present in the molecule are expected in the following regions:

- Aromatic C-H stretch: 3000-3100 cm^{-1}
- Aldehyde C-H stretch: Two weak bands around 2720 cm^{-1} and 2820 cm^{-1}

- C=O (carbonyl) stretch: A strong band around 1700 cm^{-1}
- C=C and C=N (aromatic ring) stretches: 1400-1600 cm^{-1}

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties of 4-formylisoquinoline are not published. However, a documented synthesis protocol and general methodologies for characterization are provided below.

Synthesis of 4-Formylisoquinoline

A common method for the synthesis of 4-formylisoquinoline is through the formylation of an isoquinoline precursor. One documented procedure involves the reaction of 4-bromoisoquinoline with a formylating agent.

Materials:

- 4-Bromoisoquinoline
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) solution in hexanes
- N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether

Procedure:

- Dissolve 4-bromoisoquinoline in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
- Slowly add a solution of n-butyllithium in hexanes to the cooled solution. Stir the reaction mixture at this temperature for a specified time to allow for lithium-halogen exchange.
- Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture. Continue stirring at the low temperature.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure 4-formylisoquinoline.

General Protocol for Melting Point Determination

The melting point of a solid compound can be determined using a melting point apparatus.

Procedure:

- Finely powder a small amount of the dry sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The recorded range is the melting point of the substance.

General Protocol for Spectroscopic Analysis

NMR Spectroscopy:

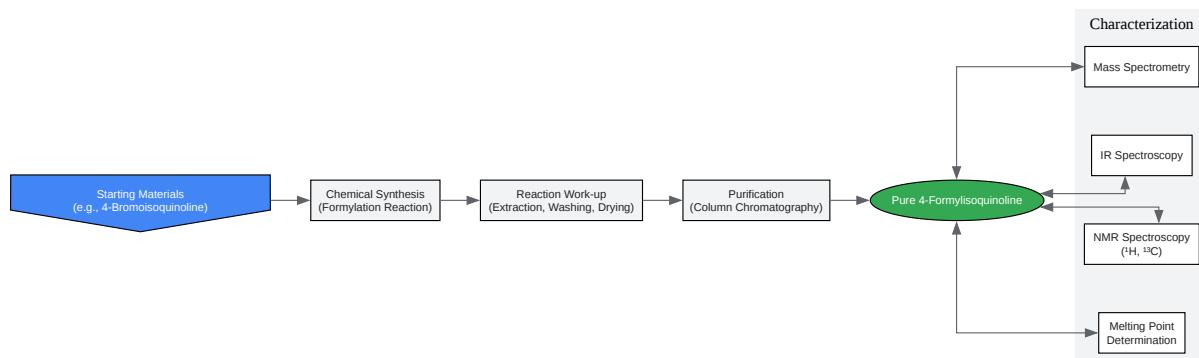
- Dissolve a small amount of the purified 4-formylisoquinoline in a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to an NMR tube.
- Acquire the ^1H and ^{13}C NMR spectra using a nuclear magnetic resonance spectrometer.
- Process the spectra to determine chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

- Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- Obtain the infrared spectrum using an FT-IR spectrometer.
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of an organic compound like 4-formylisoquinoline.



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References

- 1. scialert.net [scialert.net]
- 2. Isoquinoline-4-carbaldehyde | 22960-16-3 [chemicalbook.com]
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